molecular formula C19H14F3N3O2 B2930963 2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-14-2

2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2930963
CAS RN: 2034413-14-2
M. Wt: 373.335
InChI Key: HPMHDYFJMZSGPD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a trifluoromethyl group attached to a benzoyl group, which is further connected to a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group, a benzoyl group, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety. The exact structure would depend on the specific positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s not possible to provide details on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s not possible to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic applications. Further studies could focus on elucidating its mechanism of action, optimizing its properties through medicinal chemistry, and evaluating its therapeutic potential in relevant disease models .

properties

IUPAC Name

5-[4-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)13-6-4-12(5-7-13)17(26)24-10-8-15-14(11-24)18(27)25-9-2-1-3-16(25)23-15/h1-7,9H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMHDYFJMZSGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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